molecular formula C8H6ClN3 B2385149 3-chloro-2-methylpyrido[2,3-b]pyrazine CAS No. 1260519-71-8

3-chloro-2-methylpyrido[2,3-b]pyrazine

Cat. No.: B2385149
CAS No.: 1260519-71-8
M. Wt: 179.61
InChI Key: YARAETSZJAIRCE-UHFFFAOYSA-N
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Description

3-chloro-2-methylpyrido[2,3-b]pyrazine: is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a chlorine atom at the 3-position and a methyl group at the 2-position

Mechanism of Action

Target of Action

It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.

Mode of Action

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets through electron transfer processes, influencing the energy states of the molecules involved.

Biochemical Pathways

Given its potential role in dna sensing , it’s plausible that it may interact with pathways involving DNA synthesis and repair

Result of Action

Pyrido[2,3-b]pyrazine derivatives have been shown to contribute significantly to non-linear optical (nlo) technological applications . This suggests that these compounds may have the ability to alter the optical properties of materials, potentially influencing cellular imaging and diagnostic techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine, 3-chloro-2-methyl- can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with hydrazine hydrate and a suitable methylating agent under reflux conditions. The reaction typically proceeds in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: Industrial production of pyrido[2,3-b]pyrazine derivatives often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including recrystallization and distillation, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-methylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

Scientific Research Applications

3-chloro-2-methylpyrido[2,3-b]pyrazine has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Uniqueness: 3-chloro-2-methylpyrido[2,3-b]pyrazine is unique due to the presence of the chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

3-chloro-2-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARAETSZJAIRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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